5'-o-(4,4-Dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Description
The compound 5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a cytidine-derived phosphoramidite critical for solid-phase oligonucleotide synthesis. Key structural features include:
- 5'-O-(4,4-Dimethoxytrityl) (DMTr): Protects the 5'-hydroxyl, enabling stepwise synthesis and UV monitoring during deprotection .
- 2'-O-[(tert-butyl)dimethylsilyl] (TBDMS): Stabilizes the 2'-hydroxyl against undesired reactions; requires fluoride ions for removal .
- N-[[4-(tert-butyl)phenoxy]acetyl]: A bulky acyl group protecting cytidine’s exocyclic amine (N4), enhancing solubility and reducing aggregation .
- 3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: A reactive group for coupling to the growing oligonucleotide chain .
This design balances stability during synthesis with efficient deprotection, making it suitable for RNA and modified DNA oligonucleotides.
Properties
Molecular Formula |
C57H76N5O10PSi |
|---|---|
Molecular Weight |
1050.3 g/mol |
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide |
InChI |
InChI=1S/C57H76N5O10PSi/c1-39(2)62(40(3)4)73(69-36-18-34-58)71-51-48(37-68-57(42-19-16-15-17-20-42,43-23-27-45(65-11)28-24-43)44-25-29-46(66-12)30-26-44)70-53(52(51)72-74(13,14)56(8,9)10)61-35-33-49(60-54(61)64)59-50(63)38-67-47-31-21-41(22-32-47)55(5,6)7/h15-17,19-33,35,39-40,48,51-53H,18,36-38H2,1-14H3,(H,59,60,63,64) |
InChI Key |
FAODNIJMAKFTFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Biological Activity
5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as a phosphoramidite derivative of cytidine, is a synthetic nucleotide widely utilized in oligonucleotide synthesis. This compound features several protective groups that enhance its stability and facilitate its incorporation into nucleic acids.
- Molecular Formula : C57H76N5O10PSi
- Molecular Weight : 1050.3 g/mol
- CAS Number : 149989-66-2
- Storage Temperature : -20°C
- pKa : 8.44 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C57H76N5O10PSi |
| Molecular Weight | 1050.3 g/mol |
| CAS Number | 149989-66-2 |
| Storage Temperature | -20°C |
| pKa | 8.44 (predicted) |
The biological activity of this compound primarily stems from its role as a building block in the synthesis of RNA and DNA oligonucleotides. The presence of protective groups such as dimethoxytrityl (DMT) and tert-butyl dimethylsilyl (TBDMS) allows for selective reactions during oligonucleotide synthesis while preventing premature reactions that could lead to degradation or unwanted side products.
In Vitro Studies
In vitro studies have demonstrated that oligonucleotides synthesized using this phosphoramidite exhibit enhanced stability against nucleases, which is crucial for therapeutic applications. For instance, oligonucleotides incorporating this compound have shown improved hybridization properties and resistance to enzymatic degradation compared to unprotected counterparts.
Case Studies
- Antisense Oligonucleotide Development : A study focused on the synthesis of antisense oligonucleotides using this phosphoramidite showed significant efficacy in downregulating target gene expression in cancer cell lines. The modified oligonucleotides displayed higher affinity for their targets, leading to increased RNA interference efficiency.
- Therapeutic Applications : Research has indicated that oligonucleotides synthesized with this compound can effectively inhibit viral replication in vitro, showcasing potential for therapeutic applications against viral infections.
- Delivery Systems : The compound has been incorporated into lipid-based delivery systems, enhancing the cellular uptake of nucleic acids and improving the overall efficacy of gene therapy approaches.
Comparative Analysis
A comparative analysis of various phosphoramidites reveals that those with bulky protective groups, such as the tert-butyl and dimethoxytrityl groups present in this compound, tend to offer superior stability and reactivity profiles during synthesis.
| Phosphoramidite Type | Stability (Nuclease Resistance) | Reactivity (Synthesis Yield) |
|---|---|---|
| Standard Phosphoramidites | Moderate | Moderate |
| 5'-O-DMT Phosphoramidites | High | High |
| 5'-O-(4,4-Dimethoxytrityl) Phosphoramidites | Very High | Very High |
Comparison with Similar Compounds
Structural Variations in Nucleobase Protection
Key Findings :
2'-Hydroxyl Protection Strategies
Key Findings :
Phosphoramidite Reactivity and Coupling Efficiency
Key Findings :
Functional Performance in Oligonucleotides
Q & A
Q. What are the critical steps in synthesizing this phosphoramidite, and how can reaction conditions be optimized?
The synthesis involves sequential protection of hydroxyl groups and phosphitylation. Key steps include:
- 5′-O-Dimethoxytrityl protection : Ensures regioselectivity during oligonucleotide synthesis. Use anhydrous CH₂Cl₂ and argon atmosphere to prevent moisture interference .
- 2′-O-TBDMS protection : Requires tert-butyldimethylsilyl chloride and imidazole as a catalyst. Optimal reaction time (4–6 hr) prevents over-silylation .
- Phosphitylation : Use 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite with 1-methylimidazole as an activator. Maintain a 2:1 molar excess of phosphitylating agent to nucleoside for >80% yield .
Q. How should purification be conducted to ensure high purity for oligonucleotide synthesis?
Q. What characterization techniques validate the structure of this compound?
Q. What are the best practices for handling moisture-sensitive phosphoramidites?
- Store at –20°C under argon in sealed, desiccated vials.
- Use anhydrous solvents (e.g., CH₃CN, THF) and rigorously dry glassware. Monitor air-sensitive steps via Schlenk line techniques .
Advanced Research Questions
Q. How can researchers address low phosphitylation yields during scale-up synthesis?
- Reagent purity : Ensure 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite is freshly distilled to avoid hydrolyzed byproducts .
- Alternative phosphitylating agents : For sterically hindered substrates, use N,N-diisopropylammonium tetrazolide as a milder activator .
- Kinetic analysis : Monitor reaction progress via in-situ ³¹P NMR to adjust stoichiometry dynamically .
Q. What strategies mitigate side reactions during dimethoxytrityl deprotection?
Q. How can structural modifications enhance this phosphoramidite’s utility in RNA/DNA chimeras?
Q. How should researchers analyze contradictory NMR data indicating incomplete protection?
Q. What methodologies assess the compound’s stability under long-term storage?
Q. How can non-covalent interactions influence the reactivity of this phosphoramidite in solid-phase synthesis?
- π-π stacking : The dimethoxytrityl group stabilizes transition states during coupling, improving efficiency (95–98% stepwise yield) .
- Hydrogen bonding : Tert-butylphenoxyacetyl groups may form transient interactions with resin-bound oligonucleotides, requiring optimized washing steps (e.g., 10% pyridine in CH₃CN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
